Époxyde de limonène-1,2

Vue d'ensemble

Description

Limonene-1,2-epoxide is an organic compound derived from limonene, a naturally occurring cyclic monoterpene. It is a colorless liquid with a strong lemon-like odor and is commonly used in the fragrance and flavor industries. The compound is formed through the epoxidation of limonene, resulting in a highly reactive epoxide ring that makes it a valuable intermediate in various chemical reactions .

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzymatic Hydrolysis

Limonene-1,2-epoxide hydrolase (LEH) is an enzyme that catalyzes the hydrolysis of limonene-1,2-epoxide to produce limonene-1,2-diol. This enzymatic reaction is crucial for detoxification processes in biological systems and has potential industrial applications due to its ability to produce specific enantiomers efficiently. LEH has been characterized as a novel class of epoxide hydrolases with a low molecular weight of approximately 16 kDa and distinct catalytic mechanisms compared to other epoxide hydrolases .

1.2 Detoxification Mechanisms

Due to the reactivity of epoxides, limonene-1,2-epoxide can interact with biological macromolecules leading to cytotoxic effects. Understanding the hydrolysis of this compound via LEH is essential for developing biological degradation pathways that mitigate the harmful effects of epoxides in living organisms .

Pharmaceutical Applications

2.1 Anticancer Properties

Research has shown that limonene-1,2-epoxide exhibits significant anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines, including ovarian cancer (OVCAR-8) and colon cancer (HCT-116), with growth inhibition percentages reaching up to 93% in some cases . The compound's mechanism involves suppression of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are crucial for tumor growth and survival.

2.2 Drug Delivery Systems

Limonene-1,2-epoxide has been incorporated into solid lipid nanoparticles (SLNs) to enhance drug delivery efficacy. The encapsulation improves the bioavailability of essential oils and reduces cytotoxicity while maintaining antioxidant properties. Formulations using SLNs have demonstrated increased skin hydration and elasticity when applied topically .

Material Science Applications

3.1 Bio-based Polymers

Limonene-1,2-epoxide serves as a building block for bio-based thermosetting resins. Recent studies have explored its use in creating sustainable coatings and food packaging materials through polymerization processes. The resulting materials exhibit favorable mechanical properties and thermal stability, making them suitable alternatives to petroleum-derived products .

3.2 Epoxidation Processes

The epoxidation of limonene leads to various derivatives that can be utilized in the synthesis of eco-friendly polymers. For instance, limonene dioxide (a derivative) has been successfully polymerized to create thermosets with high glass transition temperatures (Tg) and mechanical strength . This application emphasizes the potential of limonene derivatives in advancing green chemistry initiatives.

Case Studies

Mécanisme D'action

Target of Action

Limonene-1,2-epoxide, also known as (4R)-Limonene-1,2-epoxide, primarily targets the enzyme limonene-1,2-epoxide hydrolase . This enzyme catalyzes the conversion of limonene-1,2-epoxide to limonene-1,2-diol . It can use both the (-) and (+) isomers of limonene-1,2-epoxide as substrates .

Mode of Action

The interaction of Limonene-1,2-epoxide with its target enzyme, limonene-1,2-epoxide hydrolase, results in the hydrolysis of the epoxide ring of limonene-1,2-epoxide, forming limonene-1,2-diol . This reaction is stereospecific, meaning it can produce different products depending on the stereochemistry of the starting limonene-1,2-epoxide .

Biochemical Pathways

The primary biochemical pathway affected by Limonene-1,2-epoxide is the limonene degradation pathway . In this pathway, limonene-1,2-epoxide is converted into limonene-1,2-diol by the action of limonene-1,2-epoxide hydrolase . This diol can then be further metabolized into other compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Limonene-1,2-epoxide is currently limited. It’s known that limonene, the precursor to limonene-1,2-epoxide, is well-absorbed and widely distributed in the body .

Result of Action

The action of Limonene-1,2-epoxide results in the formation of limonene-1,2-diol . This compound has been reported to show potent antinociceptive (pain-relieving) and antitumoral activities . It is also used as a building block in the synthesis of pharmaceutical products, perfumes, cosmetics, and food additives .

Action Environment

The action of Limonene-1,2-epoxide can be influenced by various environmental factors. For instance, the epoxidation of limonene to form Limonene-1,2-epoxide can be performed in a solvent-free environment, using hydrogen peroxide as an oxidant and a tungsten-based catalyst . The reaction conditions, including temperature, oxidant, solvent, acid concentration, and sodium sulphate amounts, can significantly affect the selectivity and conversion rate of the reaction .

Analyse Biochimique

Biochemical Properties

Limonene-1,2-epoxide interacts with various enzymes and proteins in biochemical reactions. It is a substrate for the enzyme limonene-1,2-epoxide hydrolase (LEH), which is involved in the limonene degradation pathway . This enzyme catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol . The process involves a novel concerted general acid catalysis step involving the Asp101–Arg99–Asp132 triad .

Cellular Effects

Limonene-1,2-epoxide has been shown to have effects on various types of cells. For instance, it has been found to decrease cell viability down to 76.27 ± 1.63% (10 µg/mL, at 48 h incubation) in a spontaneously transformed aneuploid immortal keratinocyte cell line from adult human skin (the HaCaT cell line) .

Molecular Mechanism

The molecular mechanism of action of Limonene-1,2-epoxide involves its interaction with the enzyme limonene-1,2-epoxide hydrolase (LEH). The LEH-mediated hydrolysis preferentially attacks at the most substituted epoxide carbon . This enzyme is considered the founding member of a novel epoxide hydrolase family .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Limonene-1,2-epoxide have been observed to change over time. For instance, approximately 95% conversion of H2O2 at 100% selectivity to limonene-1,2-epoxide was achieved in 15 minutes with a single-step addition of oxidant .

Dosage Effects in Animal Models

In animal models, the effects of Limonene-1,2-epoxide vary with different dosages. Mice were chronically treated for 120 days by gavage with Limonene-1,2-epoxide (25, 50, and 75 mg/kg/day) and this exposure was assessed by pathophysiological measurements .

Metabolic Pathways

Limonene-1,2-epoxide is involved in the limonene and pinene degradation metabolic pathway . The enzyme limonene-1,2-epoxide hydrolase (LEH) plays a crucial role in this pathway, catalyzing the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Limonene-1,2-epoxide can be synthesized through several methods, including:

Epoxidation using Hydrogen Peroxide and Tungsten-based Catalysts: This method involves the use of hydrogen peroxide as an oxidant and tungsten-based polyoxometalates as catalysts.

Biocatalytic Epoxidation: Utilizing peroxygenase from oat seeds, both enantiomers of limonene can be epoxidized to produce limonene-1,2-epoxide with excellent diastereoselectivity.

Jacobsen Epoxidation: This asymmetric synthesis method uses a chiral catalyst to produce cis- and trans-limonene-1,2-epoxide with high diastereomeric excess.

Industrial Production Methods: Industrial production of limonene-1,2-epoxide typically involves the use of environmentally friendly oxidants like hydrogen peroxide and efficient catalysts to ensure high yield and selectivity. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Limonene-1,2-epoxide undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by acids or bases, resulting in the formation of limonene-1,2-diol.

Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of various chiral derivatives.

Oxidation: Further oxidation can produce limonene dioxide.

Common Reagents and Conditions:

Hydrogen Peroxide: Used as an oxidant in epoxidation reactions.

Peroxygenase Enzymes: Employed in biocatalytic epoxidation.

Chiral Catalysts: Utilized in asymmetric synthesis methods like Jacobsen epoxidation.

Major Products:

Limonene-1,2-diol: Formed through hydrolysis of the epoxide ring.

Chiral Derivatives: Produced via nucleophilic ring-opening reactions.

Limonene Dioxide: Resulting from further oxidation.

Comparaison Avec Des Composés Similaires

Limonene-1,2-epoxide is unique due to its high reactivity and selectivity in chemical reactions. Similar compounds include:

Cyclohexene Oxide: Another epoxide with similar reactivity but different structural properties.

Ethylene Oxide: A simpler epoxide used extensively in industrial applications.

Styrene Oxide: Known for its use in polymer production.

Limonene-1,2-epoxide stands out due to its natural origin and potential for sustainable applications in various fields.

Activité Biologique

Limonene-1,2-epoxide is a monoterpene compound derived from limonene, widely recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including cytotoxicity, antioxidant effects, and enzymatic interactions, supported by case studies and research findings.

Overview of Limonene-1,2-epoxide

Limonene-1,2-epoxide is formed through the oxidation of limonene and is characterized by its epoxide functional group, which contributes to its reactivity and biological effects. It has been studied for its potential therapeutic applications, particularly in oncology and as an antioxidant.

Cytotoxicity and Antitumor Activity

Research indicates that limonene-1,2-epoxide exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on ovarian cancer (OVCAR-8), colorectal cancer (HCT-116), and glioblastoma (SF-295) cells. The results demonstrated varying growth inhibition percentages:

| Cell Line | Growth Inhibition (%) |

|---|---|

| OVCAR-8 | 93.10 |

| HCT-116 | 78.25 |

| SF-295 | 58.48 |

The compound induces apoptosis in tumor cells by suppressing key signaling pathways such as PI3K/Akt/mTOR and NF-κB . Additionally, when incorporated into solid lipid nanoparticles (SLNs), limonene-1,2-epoxide showed reduced cytotoxicity in non-tumor keratinocyte cell lines while retaining antioxidant properties.

Antioxidant Activity

Limonene-1,2-epoxide has demonstrated notable antioxidant capabilities. The antioxidant activity was quantified using the DPPH radical scavenging assay, revealing a concentration-dependent effect:

| Concentration (µg/mL) | DPPH Scavenging Capacity (%) |

|---|---|

| 1 | 25.00 |

| 2 | 45.00 |

| 3 | 60.00 |

| 4 | 70.00 |

| 5 | 77.02 |

The IC50 value for limonene-1,2-epoxide was calculated at approximately 207.5 µg/mL . This capacity to scavenge free radicals indicates its potential use in preventing oxidative stress-related diseases.

Enzymatic Interactions

Limonene-1,2-epoxide is also a substrate for limonene-1,2-epoxide hydrolase (LEH), an enzyme that catalyzes its conversion to limonene-1,2-diol. This reaction is crucial for the microbial degradation of limonene derivatives and plays a role in detoxification processes:

LEH has a unique one-step catalytic mechanism distinct from other epoxide hydrolases, enabling it to selectively hydrolyze limonene derivatives at specific chiral centers . The enzyme operates optimally at pH 7 and 50 °C and demonstrates a narrow substrate specificity .

Case Study 1: Antitumor Effects

In a clinical trial setting, the administration of limonene-based therapies showed promising results in reducing tumor sizes in patients with advanced cancers. The study highlighted the selective cytotoxicity of limonene-1,2-epoxide towards tumor cells while sparing healthy cells .

Case Study 2: Antioxidant Mechanism

A comprehensive analysis of the antioxidant mechanisms of limonene-1,2-epoxide revealed its ability to inhibit lipid peroxidation in cellular models. The compound was shown to reduce malondialdehyde (MDA) levels significantly across various concentrations tested .

Propriétés

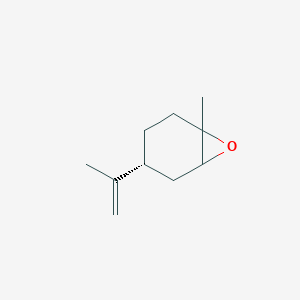

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-XNWIYYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |

| Record name | Limonene-1,2-epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

203719-54-4 | |

| Record name | Limonene oxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of limonene-1,2-epoxide?

A1: Limonene-1,2-epoxide has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

Q2: Is limonene-1,2-epoxide soluble in water?

A2: Limonene-1,2-epoxide has low solubility in water due to its hydrophobic nature []. Organic solvents like acetone and t-butanol are often used in its extraction and purification [].

Q3: How is limonene-1,2-epoxide produced from limonene?

A3: Limonene-1,2-epoxide is formed through the epoxidation of limonene, often utilizing catalysts like titanium-grafted silica [] or perchlorinated iron phthalocyanine supported on modified silica (FePcCl16-NH2-SiO2) [, ] with oxidants like tert-butyl hydroperoxide (TBHP).

Q4: What is the role of limonene-1,2-epoxide hydrolase?

A4: Limonene-1,2-epoxide hydrolase (LEH) catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol [, ]. This enzymatic reaction is part of the limonene degradation pathway found in certain microorganisms like Rhodococcus erythropolis DCL14 [, ].

Q5: How does the structure of the LEH active site contribute to its activity?

A5: The active site of LEH features a deep pocket lined with mostly hydrophobic residues, with a cluster of polar groups including an Asp-Arg-Asp triad at its base []. This structure accommodates the hydrophobic limonene-1,2-epoxide while the triad plays a crucial role in the hydrolysis mechanism [, ].

Q6: What is known about the stereospecificity of LEH?

A6: LEH exhibits stereospecificity, preferentially hydrolyzing specific stereoisomers of limonene-1,2-epoxide [, ]. The enzyme shows sequential and enantioconvergent substrate conversion, meaning it displays different rates of hydrolysis for different stereoisomers and can even convert a racemic mixture into an enantioenriched product [].

Q7: Can the activity and selectivity of LEH be modified?

A7: Research indicates that mutagenesis studies on LEHs, particularly those from thermophilic sources like Tomsk-LEH and CH55-LEH, can influence their substrate specificity and stereoselectivity []. These modifications offer potential for tailoring these enzymes for specific biocatalytic applications.

Q8: How does limonene-1,2-epoxide interact with α2u-globulin?

A8: Limonene-1,2-epoxide acts as a ligand for α2u-globulin, a protein found in male rats []. This interaction is significant because it is implicated in a male rat-specific kidney disease known as hyaline droplet nephropathy [, ].

Q9: Does limonene-1,2-epoxide interact with the mouse urinary protein (MUP)?

A9: While structurally similar to α2u-globulin, MUP does not bind to the same hyaline droplet-inducing agents []. Studies suggest this difference arises from structural variations in their binding cavities, with MUP's cavity being less suited for accommodating limonene-1,2-epoxide [, ].

Q10: Does limonene-1,2-epoxide have any potential for use in drug delivery?

A10: Research has explored the use of limonene-1,2-epoxide loaded solid lipid nanoparticles (SLNs) for potential drug delivery applications []. These Lim-SLNs exhibited modified release profiles of the monoterpene derivative, suggesting potential for controlling the delivery and bioavailability of the compound.

Q11: What is known about the toxicity of limonene-1,2-epoxide?

A11: Limonene-1,2-epoxide's interaction with α2u-globulin in male rats highlights potential toxicological concerns []. Studies have shown that this binding can lead to hyaline droplet nephropathy, a male rat-specific kidney disease [, ]. More research is needed to fully understand the compound's toxicity profile in other species.

Q12: Are there any safety concerns regarding the use of limonene-1,2-epoxide in applications like cosmetics?

A12: Research suggests that limonene-1,2-epoxide can enhance the dermal absorption of other compounds often found in topical preparations, such as caffeine and salicylic acid []. While this might be beneficial for certain applications, it also raises concerns about potential unintended effects due to increased absorption of other ingredients through the skin.

Q13: What analytical techniques are commonly used to study limonene-1,2-epoxide?

A13: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to analyze and quantify limonene-1,2-epoxide in various samples, including plant extracts and reaction mixtures [, , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for structural characterization [].

Q14: How is computational chemistry used in limonene-1,2-epoxide research?

A14: Computational methods like density functional theory (DFT) have been used to investigate the catalytic mechanism of LEH []. These studies provide valuable insights into the enzyme's catalytic process at the molecular level, aiding in understanding its substrate specificity and reaction pathway.

Q15: Are there QSAR models available for limonene-1,2-epoxide and its derivatives?

A15: While specific QSAR models for limonene-1,2-epoxide are not extensively discussed in the provided research, studies have used quantitative structure permeation relationship (QSPR) analysis to correlate molecular descriptors of related compounds with their ability to modulate dermal absorption []. This approach could be extended to develop QSAR models for predicting the activity and properties of limonene-1,2-epoxide derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.